molecular formula C25H22Cl2N4O B3941442 4-{4-[(3,4-dichlorophenyl)amino]phthalazin-1-yl}-N,N-diethylbenzamide

4-{4-[(3,4-dichlorophenyl)amino]phthalazin-1-yl}-N,N-diethylbenzamide

Cat. No.: B3941442
M. Wt: 465.4 g/mol
InChI Key: BEEQXAGPVULPLJ-UHFFFAOYSA-N
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Description

4-{4-[(3,4-dichlorophenyl)amino]phthalazin-1-yl}-N,N-diethylbenzamide is a complex organic compound known for its unique chemical structure and potential applications in various scientific fields. This compound features a phthalazinyl core substituted with a dichlorophenyl group and a diethylbenzamide moiety, making it a subject of interest in medicinal chemistry and material science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-{4-[(3,4-dichlorophenyl)amino]phthalazin-1-yl}-N,N-diethylbenzamide typically involves multiple steps, starting with the preparation of the phthalazinyl core. This can be achieved through the cyclization of appropriate precursors under controlled conditions. The introduction of the dichlorophenyl group is usually carried out via nucleophilic substitution reactions, where the phthalazinyl core reacts with a dichlorophenylamine derivative. The final step involves the coupling of the diethylbenzamide moiety, which can be accomplished using amide bond formation techniques, such as the use of coupling reagents like EDCI or DCC.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of automated synthesis equipment and stringent quality control measures to monitor reaction conditions and product quality.

Chemical Reactions Analysis

Types of Reactions

4-{4-[(3,4-dichlorophenyl)amino]phthalazin-1-yl}-N,N-diethylbenzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where functional groups on the benzamide or phthalazinyl core are replaced with other substituents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.

    Substitution: Nucleophiles or electrophiles, depending on the type of substitution reaction.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction may produce amine or alcohol derivatives.

Scientific Research Applications

4-{4-[(3,4-dichlorophenyl)amino]phthalazin-1-yl}-N,N-diethylbenzamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules and materials.

    Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Explored for its potential therapeutic effects, such as anti-inflammatory or anticancer properties.

    Industry: Utilized in the development of advanced materials with specific properties, such as conductivity or fluorescence.

Mechanism of Action

The mechanism of action of 4-{4-[(3,4-dichlorophenyl)amino]phthalazin-1-yl}-N,N-diethylbenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

  • 4-{4-[(3,4-dichlorophenyl)amino]phthalazin-1-yl}-N,N-dimethylbenzamide
  • 4-{4-[(3,4-dichlorophenyl)amino]phthalazin-1-yl}-N,N-diethylbenzoate

Uniqueness

Compared to similar compounds, 4-{4-[(3,4-dichlorophenyl)amino]phthalazin-1-yl}-N,N-diethylbenzamide stands out due to its specific substitution pattern and the presence of the diethylbenzamide moiety. This unique structure may confer distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

IUPAC Name

4-[4-(3,4-dichloroanilino)phthalazin-1-yl]-N,N-diethylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H22Cl2N4O/c1-3-31(4-2)25(32)17-11-9-16(10-12-17)23-19-7-5-6-8-20(19)24(30-29-23)28-18-13-14-21(26)22(27)15-18/h5-15H,3-4H2,1-2H3,(H,28,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BEEQXAGPVULPLJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)C(=O)C1=CC=C(C=C1)C2=NN=C(C3=CC=CC=C32)NC4=CC(=C(C=C4)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H22Cl2N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

465.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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4-{4-[(3,4-dichlorophenyl)amino]phthalazin-1-yl}-N,N-diethylbenzamide
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4-{4-[(3,4-dichlorophenyl)amino]phthalazin-1-yl}-N,N-diethylbenzamide
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4-{4-[(3,4-dichlorophenyl)amino]phthalazin-1-yl}-N,N-diethylbenzamide
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4-{4-[(3,4-dichlorophenyl)amino]phthalazin-1-yl}-N,N-diethylbenzamide
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4-{4-[(3,4-dichlorophenyl)amino]phthalazin-1-yl}-N,N-diethylbenzamide
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4-{4-[(3,4-dichlorophenyl)amino]phthalazin-1-yl}-N,N-diethylbenzamide

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